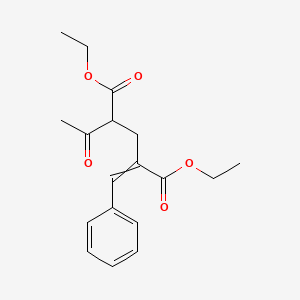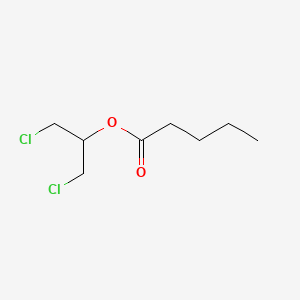![molecular formula C10H21BrN2O3S B14384871 N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine CAS No. 87975-16-4](/img/structure/B14384871.png)
N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a morpholine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine typically involves multiple steps. One common method includes the reaction of 2-bromoethylamine with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like distillation, crystallization, and purification to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the sulfonyl group.
Coupling: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfone.
Wissenschaftliche Forschungsanwendungen
N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coupling reactions.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine exerts its effects involves interactions with various molecular targets. The bromine atom and sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The morpholine ring can interact with biological membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Bromophenyl)-2-morpholinoethanamine
- N-(2-Bromoethyl)-4-morpholinecarboxamide
- 2-Bromo-N-(4-morpholinyl)acetamide
Uniqueness
N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine is unique due to its combination of a bromine atom, morpholine ring, and sulfonyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
87975-16-4 |
|---|---|
Molekularformel |
C10H21BrN2O3S |
Molekulargewicht |
329.26 g/mol |
IUPAC-Name |
N-(2-bromo-2-morpholin-4-ylsulfonylethyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H21BrN2O3S/c1-10(2,3)12-8-9(11)17(14,15)13-4-6-16-7-5-13/h9,12H,4-8H2,1-3H3 |
InChI-Schlüssel |
MVSTUGQBTOCCBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(S(=O)(=O)N1CCOCC1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



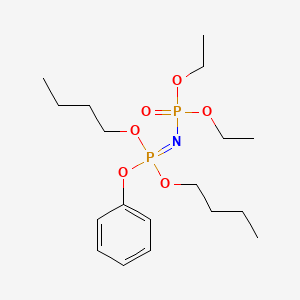
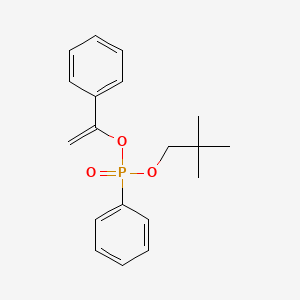
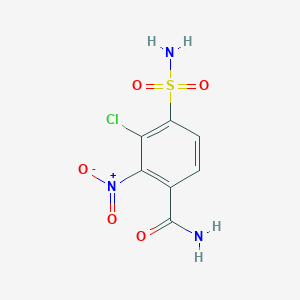
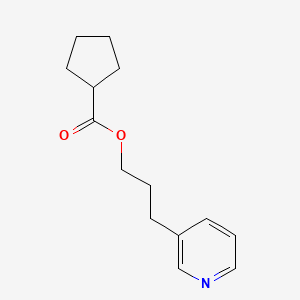

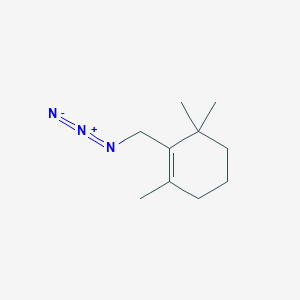
![[Alumanetriyltri(ethyne-2,1-diyl)]tris(trimethylsilane)](/img/structure/B14384830.png)
![Acetic acid;[4-(3,10-dihydroxy-2-methoxyanthracen-9-yl)phenyl] acetate](/img/structure/B14384841.png)
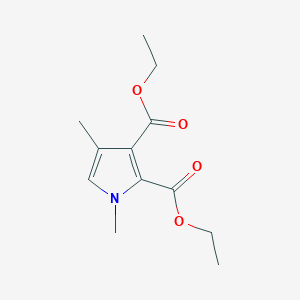

![tert-Butyl{[1-(hept-1-yn-1-yl)cyclopropyl]methoxy}diphenylsilane](/img/structure/B14384865.png)
